
ER-819762
Vue d'ensemble
Description
ER 819762 est un antagoniste hautement sélectif et actif par voie orale du sous-type de récepteur de la prostaglandine E2, EP4. Ce composé a montré un potentiel significatif dans le traitement des maladies inflammatoires, en particulier la polyarthrite rhumatoïde, en raison de sa capacité à inhiber des réponses immunitaires spécifiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ER 819762 implique plusieurs étapes, commençant par la préparation de la structure principale, suivie de modifications de groupe fonctionnel pour atteindre la sélectivité et l'activité souhaitées. Les étapes clés incluent généralement :
Formation de la structure principale : Cela implique la construction du squelette spiro[imidazobenzazépine-1,4’-pipéridin]-3(2H)-one par une série de réactions de cyclisation.
Modifications de groupe fonctionnel : Introduction de substituants spécifiques tels que le groupe 3,5-diméthylphényle et les groupes méthoxy pour améliorer la sélectivité et la puissance.
Méthodes de production industrielle
La production industrielle de ER 819762 impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure :
Traitement par lots : Réacteurs par lots traditionnels pour chaque étape de la synthèse.
Chimie en flux continu : Utilisation de réacteurs en flux continu pour améliorer l'efficacité de la réaction et la capacité de production.
Analyse Des Réactions Chimiques
Receptor Binding and Selectivity
ER-819762 selectively inhibits the EP4 receptor through competitive displacement of PGE2. Key data include:
Table 1: EP4 Receptor Binding and Selectivity of this compound
Parameter | Value |
---|---|
Radioligand Binding (IC₅₀) | 70 ± 11 nM |
cAMP Inhibition (IC₅₀) | 59 ± 6 nM |
Selectivity (vs. EP1/EP2/EP3) | >100-fold |
GPCR Panel (107 targets) | No significant off-target activity |
Mechanism :
- Displaces [³H]-PGE2 from human EP4 receptors in radioligand assays.
- Suppresses EP4-mediated cAMP production in HEK/293 cells, confirming antagonism .
Biochemical Interactions in Immune Pathways
This compound modulates T-cell differentiation and dendritic cell (DC) activity through EP4 receptor blockade:
Th1 Differentiation
- Reaction : PGE2 binding to EP4 receptors enhances Th1 differentiation via PI3K signaling.
- Inhibition : this compound (IC₅₀ = 59 nM) suppresses IFN-γ production in CD4+ T cells by blocking PI3K activation .
Th17 Expansion
- Reaction : PGE2 synergizes with IL-23 to promote Th17 cell expansion.
- Inhibition : this compound reduces IL-17 production by 80% in vitro and decreases IL-23 secretion in DCs (Fig. 4A, ).
In Vivo Pharmacodynamic Reactions
This compound’s efficacy in arthritis models is linked to its biochemical interactions:
Table 2: Suppression of Cytokines in Collagen-Induced Arthritis (CIA)
Cytokine | Reduction (%) |
---|---|
IFN-γ | >90% |
IL-17 | >80% |
TNF-α | >60% |
CCL3 (MIP-1α) | >35% |
Mechanistic Insight :
Analgesic Effects via EP4 Antagonism
This compound inhibits PGE2-mediated pain signaling:
- Reaction : Blocks EP4 receptors in nociceptor neurons, reducing cAMP and PI3K pathways.
- Outcome : Suppresses chronic inflammatory pain in rats (100 mg/kg) with efficacy comparable to indomethacin .
Stability and Metabolic Reactions
Applications De Recherche Scientifique
Arthritis Models
ER-819762 has been extensively studied in collagen-induced arthritis (CIA) and glucose-6-phosphate isomerase (GPI)-induced arthritis models. In these studies, oral administration of this compound significantly suppressed disease progression and reduced cytokine levels associated with inflammation. For example:
- Collagen-Induced Arthritis : DBA/1 mice treated with this compound showed a marked decrease in joint swelling and inflammatory markers compared to control groups .
- GPI-Induced Arthritis : Similar results were observed, where this compound administration led to reduced Th1 and Th17 cytokine production .
Chronic Inflammatory Pain
In models of chronic inflammatory pain induced by complete Freund's adjuvant (CFA), this compound demonstrated significant analgesic effects. Rats treated with this compound exhibited reduced pain responses, indicating its potential as a therapeutic agent for pain management .
Table 1: Summary of Key Studies Involving this compound
Clinical Implications
The findings from these studies suggest that this compound has significant potential for clinical applications in treating inflammatory diseases such as rheumatoid arthritis and chronic pain syndromes. Its ability to selectively inhibit the EP4 receptor positions it as a promising candidate for further development in therapeutic settings.
Mécanisme D'action
ER 819762 exerts its effects by selectively binding to and antagonizing the prostaglandin E2 receptor subtype EP4. This receptor is involved in various immune responses, including the differentiation of T-helper cells and the secretion of interleukin-23. By inhibiting this receptor, ER 819762 reduces inflammation and immune responses, making it effective in treating conditions like rheumatoid arthritis .
Comparaison Avec Des Composés Similaires
Composés similaires
ER 819741 : Un autre antagoniste du récepteur EP4 avec des propriétés similaires, mais une sélectivité et une puissance différentes.
ER 819763 : Un composé avec une structure principale similaire, mais des groupes fonctionnels différents, affectant son activité biologique.
Unicité de ER 819762
ER 819762 se démarque par sa haute sélectivité et sa puissance pour le récepteur EP4, ce qui le rend particulièrement efficace pour réduire l'inflammation et les réponses immunitaires. Sa biodisponibilité orale en fait également une option pratique pour un usage thérapeutique.
Si vous avez d'autres questions ou si vous avez besoin de plus amples détails, n'hésitez pas à demander !
Activité Biologique
ER-819762, chemically identified as (5S)-1'[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo1,5-bbenzazepine-3,4'-piperidine]-1-one, is a highly selective antagonist of the prostaglandin E2 (PGE2) EP4 receptor. This compound has garnered attention for its potential therapeutic applications in inflammatory diseases and cancer due to its ability to modulate immune responses and influence cellular signaling pathways.
Target Receptor
This compound specifically targets the EP4 receptor , which is one of the four subtypes of prostaglandin E receptors. The antagonistic action of this compound on the EP4 receptor inhibits the receptor's activation by PGE2, a lipid mediator involved in inflammation and immune responses .
Biochemical Pathways Affected
The inhibition of EP4 receptor activation by this compound leads to several downstream effects:
- Suppression of T Helper Cell Differentiation : The compound inhibits the differentiation of T helper (Th) 1 and Th17 cells, which are critical in mediating autoimmune responses and inflammation. This is particularly relevant in conditions such as rheumatoid arthritis .
- Cytokine Production Modulation : this compound reduces the production of pro-inflammatory cytokines such as interleukin-23 (IL-23) from dendritic cells, further dampening inflammatory responses .
Pharmacological Properties
This compound exhibits an IC50 value of 70 nM against the human EP4 receptor, indicating its potency as an antagonist. It has been shown to effectively suppress Th1 and Th17 cytokine production in various experimental models .
In Vitro Studies
In laboratory settings, this compound has demonstrated significant effects on immune cell function. For instance:
- Th Cell Differentiation : Studies indicate that stimulation of the EP4 receptor enhances Th1 differentiation through phosphatidylinositol 3 kinase signaling pathways. This effect can be effectively suppressed by this compound .
In Vivo Studies
The efficacy of this compound has been evaluated in several animal models:
- Collagen-Induced Arthritis (CIA) : Oral administration of this compound significantly reduced disease severity and cytokine levels in CIA models, suggesting its potential as a therapeutic agent for rheumatoid arthritis .
- Chronic Inflammatory Pain Models : The compound was also effective in reducing pain associated with complete Freund's adjuvant (CFA)-induced inflammation in rats .
Case Studies
A notable case study involved DBA/1 mice immunized with collagen type II. Mice treated with this compound showed decreased levels of inflammatory cytokines and reduced lymphocyte proliferation compared to control groups. This highlights the compound's role in modulating immune responses in autoimmune conditions .
Applications in Medicine and Industry
This compound is being explored for its potential applications in:
- Anti-inflammatory Therapies : Given its ability to inhibit pro-inflammatory pathways, it may serve as a treatment option for various inflammatory diseases including rheumatoid arthritis.
- Cancer Treatment : Preliminary findings suggest that this compound may also possess anticancer properties by targeting cell cycle regulation and inducing apoptosis in cancer cells .
Propriétés
IUPAC Name |
(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N3O3/c1-7-33-29(34)32-19-24-16-25(35-5)17-26(36-6)28(24)22(4)15-27(32)30(33)8-10-31(11-9-30)18-23-13-20(2)12-21(3)14-23/h12-17,22H,7-11,18-19H2,1-6H3/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKFBAJRCGOKJJ-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)N2CC3=C(C(C=C2C14CCN(CC4)CC5=CC(=CC(=C5)C)C)C)C(=CC(=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)N2CC3=C([C@H](C=C2C14CCN(CC4)CC5=CC(=CC(=C5)C)C)C)C(=CC(=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.